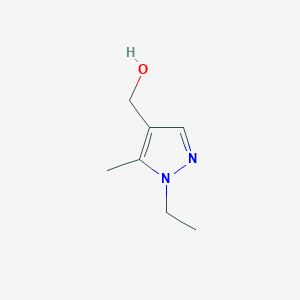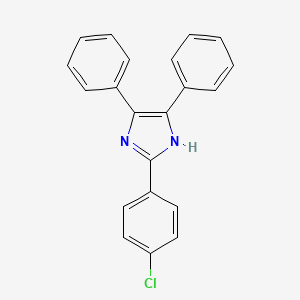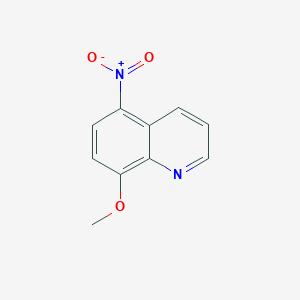
8-Methoxy-5-nitroquinoline
Descripción general
Descripción
8-Methoxy-5-nitroquinoline (8-MNQ) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 8-MNQ is a quinoline derivative that possesses a unique chemical structure, making it an attractive molecule for drug discovery and development. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
8-Methoxy-5-nitroquinoline and related compounds have been extensively studied for their synthesis methods, structural analysis, and chemical properties. One approach to synthesize 8-methoxy and other substituted nitroquinolines involves reactions such as annulation, cyclization, and condensation. These processes yield various nitroquinolines with potential applications in chemical synthesis and pharmaceutical research (Mosher, Yanko, & Whitmore, 2003). Furthermore, the synthesis of amino analogues of pharmacologically interesting nitroxoline, a related compound, highlights the potential for developing new therapeutic agents or research tools through modification of the nitroquinoline structure (Štefane, Požgan, Sosič, & Gobec, 2012).
Antimicrobial and Antiprotozoal Activities
Studies have shown that 8-methoxy-5-nitroquinoline derivatives possess antimicrobial and antiprotozoal activities. These compounds have been evaluated against a range of pathogens, demonstrating promising in vitro antiprotozoal activity against Plasmodium and Leishmania, as well as antimicrobial activities against pathogenic bacteria and fungi. The research suggests that modifications to the quinolinamine structure can influence the selectivity and potency of these compounds against various microorganisms (Kaur, Patel, Patil, Jain, Khan, Jacob, Tekwani, & Jain, 2007).
Anticancer Properties
Further research into 8-methoxy-5-nitroquinoline derivatives has identified their potential as anticancer agents. Studies have compared the cytotoxicity of various analogues, finding that certain derivatives, particularly those enhanced with copper, significantly increase intracellular reactive oxygen species generation, indicating a potent anticancer activity. This suggests that 8-methoxy-5-nitroquinoline derivatives could be explored further for their therapeutic potential in cancer treatment (Jiang, Taggart, Zhang, Benbrook, Lind, & Ding, 2011).
Corrosion Inhibition
8-Methoxy-5-nitroquinoline and its derivatives have also been studied for their application in corrosion inhibition. These compounds have demonstrated efficiency in protecting mild steel against corrosion in hydrochloric acid solution. Their effectiveness as corrosion inhibitors suggests potential industrial applications, particularly in the protection of metals from corrosive environments (Rbaa, Benhiba, Obot, Oudda, Warad, Lakhrissi, & Zarrouk, 2019).
Propiedades
IUPAC Name |
8-methoxy-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-9-5-4-8(12(13)14)7-3-2-6-11-10(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUICZSFZAWPHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355643 | |
| Record name | 8-methoxy-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-5-nitroquinoline | |
CAS RN |
17012-47-4 | |
| Record name | 8-Methoxy-5-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17012-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-methoxy-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



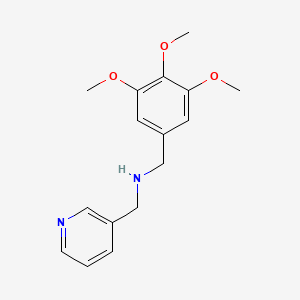
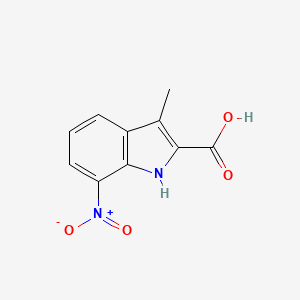
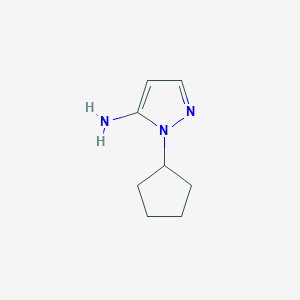
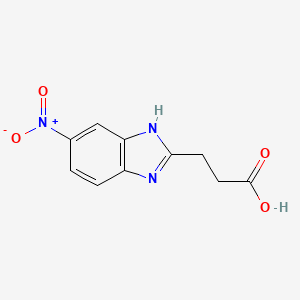
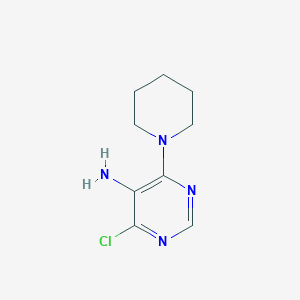
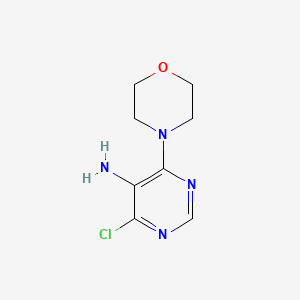
![(S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B1347412.png)


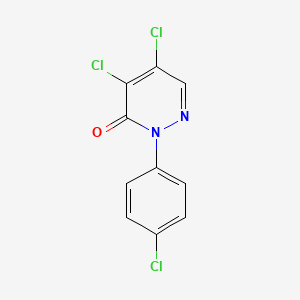
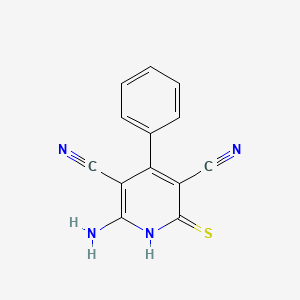
![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)
